2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate
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Overview
Description
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted aromatic compounds .
Scientific Research Applications
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and bromine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol: Similar structure with different substituents, affecting its reactivity and applications.
6-Methylpyridine-3-boronic acid: Shares the pyridine ring but lacks the nitro and bromine groups, leading to different chemical properties and uses.
Uniqueness
The presence of both nitro and bromine groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C21H15BrN4O5 |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
[2-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]-4-nitrophenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H15BrN4O5/c1-13-5-6-15(11-23-13)20(27)25-24-12-16-10-18(26(29)30)7-8-19(16)31-21(28)14-3-2-4-17(22)9-14/h2-12H,1H3,(H,25,27)/b24-12+ |
InChI Key |
VDDRFNSDUGUNEQ-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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